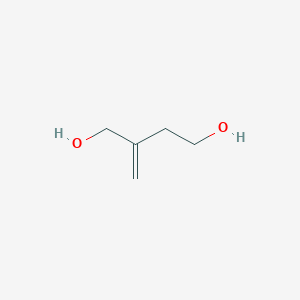

2-Methylidenebutane-1,4-diol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Methylidenebutane-1,4-diol is a glycol that is 1,4-butanediol substituted at position 2 by a methylidene group . It is also known as 2-methylene-1,4-butanediol .

Synthesis Analysis

The synthesis of this compound involves the hydrogenation of 2-butyne-1,4-diol . This process involves parallel and consecutive isomerization as well as hydrogenation reactions forming other side products along with cis-2-butene-1,4-diol and butane-1,4-diol .Molecular Structure Analysis

The molecular formula of this compound is C5H10O2 . It has an average mass of 102.132 and a monoisotopic mass of 102.06808 .Chemical Reactions Analysis

The reaction pathway for the hydrogenation of 2-butyne-1,4-diol involves parallel and consecutive isomerization as well as hydrogenation reactions forming other side products along with cis-2-butene-1,4-diol and butane-1,4-diol .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound such as density, boiling point, melting point, and flash point are not available .Wissenschaftliche Forschungsanwendungen

Asymmetric Organic Synthesis

2-Methylidenebutane-1,4-diol has applications in asymmetric organic synthesis. A study by Hu and Shan (2020) highlights its use in synthetic methods that align with green chemistry principles. Specifically, they developed new synthetic methods for (2R,3R)-1,4-dimethoxy-1,1,4,4-tetraphenylbutane-2,3-diol, a compound structurally related to this compound, emphasizing region-selective transformations and using methanol and common inorganic alkali in place of more hazardous substances (Hu & Shan, 2020).

Renewable Chemicals and Fuels Production

Taylor, Jenni, and Peters (2010) explored the use of fermented isobutanol, derived from 2-methyl-1-propanol, for producing renewable chemicals and fuels. Their study focused on the catalytic dehydration of isobutanol to isobutylene, a platform molecule for synthesizing other fuels and chemicals, highlighting the potential of 2-methylidene derivatives in sustainable energy applications (Taylor, Jenni, & Peters, 2010).

Skin Penetration Enhancement

Pentane-1,5-diol, a compound closely related to this compound, has been studied by Faergemann et al. (2005) for its potential as a percutaneous absorption enhancer in dermatological applications. This research suggests that similar diol compounds might have utility in enhancing the skin penetration of pharmaceuticals (Faergemann et al., 2005).

Biofuel Research

Park et al. (2015) investigated methylbutanol, a compound structurally similar to this compound, in the context of biofuels. Their research provided experimental data on the combustion characteristics of methylbutanol, essential for developing alternative fuels and understanding the combustion behavior of larger alcohols (Park et al., 2015).

Atmospheric Chemistry

Szmigielski et al. (2010) studied the acid effects in the formation of secondary organic aerosol and 2-methyltetrols, highlighting the environmental and atmospheric chemistry significance of compounds like this compound (Szmigielski et al., 2010).

Eigenschaften

CAS-Nummer |

55881-94-2 |

|---|---|

Molekularformel |

C5H10O2 |

Molekulargewicht |

102.13 g/mol |

IUPAC-Name |

2-methylidenebutane-1,4-diol |

InChI |

InChI=1S/C5H10O2/c1-5(4-7)2-3-6/h6-7H,1-4H2 |

InChI-Schlüssel |

YAJSVGNJAFUMAC-UHFFFAOYSA-N |

SMILES |

C=C(CCO)CO |

Kanonische SMILES |

C=C(CCO)CO |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

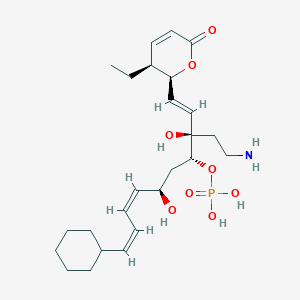

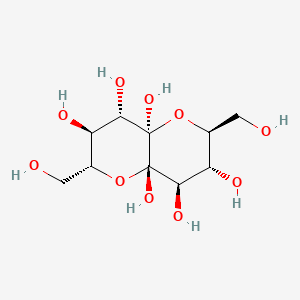

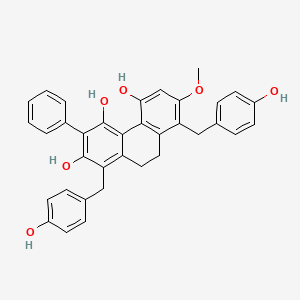

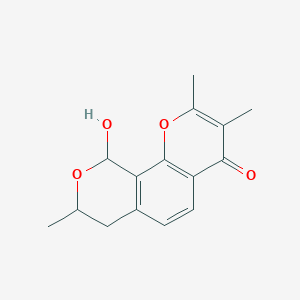

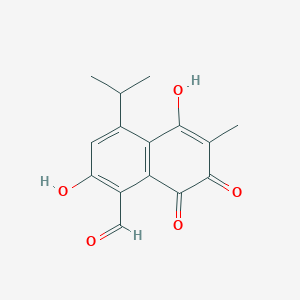

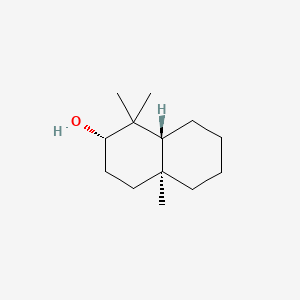

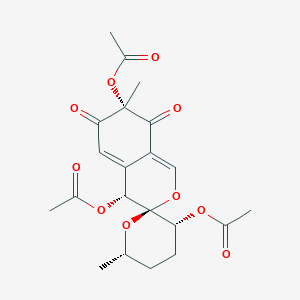

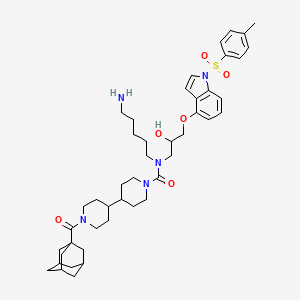

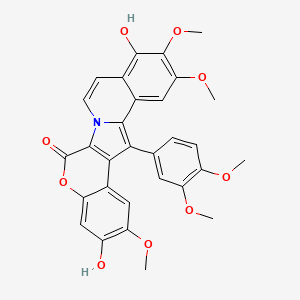

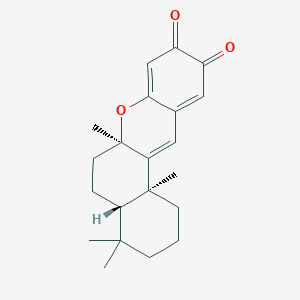

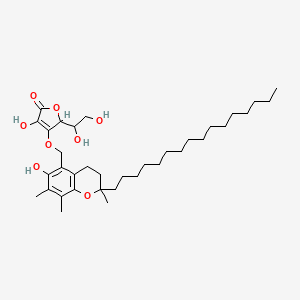

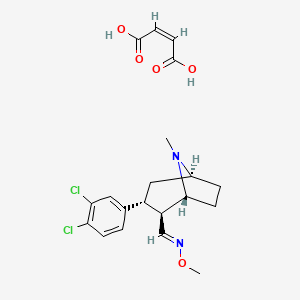

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.